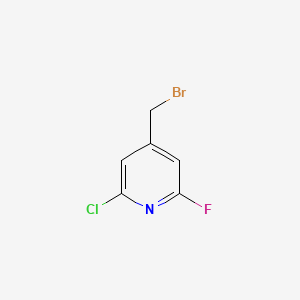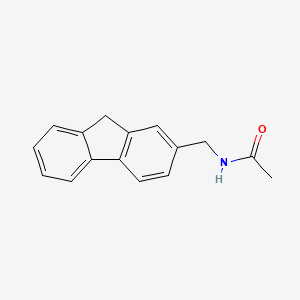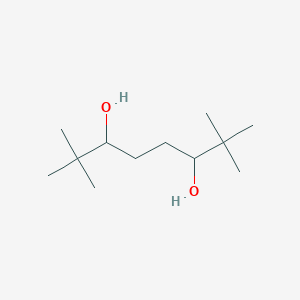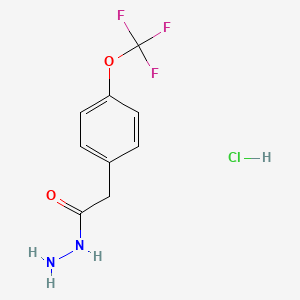
5-(Aminomethyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)pyridazin-3-amine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyridazin-3-amine typically involves the reaction of pyridazin-3-amine with formaldehyde and a reducing agent. One common method is the reductive amination of pyridazin-3-amine using formaldehyde and sodium cyanoborohydride as the reducing agent. The reaction is carried out in a suitable solvent such as methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reductive amination processes with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of pyridazine.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated pyridazine derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)pyridazin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazin-3-amine: The parent compound, which lacks the aminomethyl group.
3-Aminopyridazine: A similar compound with an amino group at the 3-position.
Pyridazinone derivatives: Compounds with a keto group at the 3-position.
Uniqueness
5-(Aminomethyl)pyridazin-3-amine is unique due to the presence of the aminomethyl group, which can enhance its reactivity and potential bioactivity. This structural feature allows for a broader range of chemical modifications and applications compared to its parent compound and other similar derivatives .
Propiedades
Fórmula molecular |
C5H8N4 |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
5-(aminomethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H8N4/c6-2-4-1-5(7)9-8-3-4/h1,3H,2,6H2,(H2,7,9) |
Clave InChI |
FGGGOZSLEMOWND-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN=C1N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)



![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)


![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)

